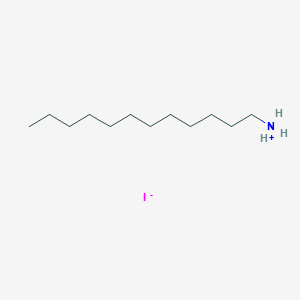
Dodecylammonium iodide
Übersicht
Beschreibung
Vorbereitungsmethoden
Dodecylammonium iodide can be synthesized through the neutralization of dodecylamine with hydroiodic acid (HI). The reaction typically involves mixing dodecylamine with an aqueous solution of HI, followed by evaporation to remove unreacted species. The product is then purified by recrystallization in minimal diethyl ether and excess hexane, and isolated via vacuum filtration .
Analyse Chemischer Reaktionen
Dodecylammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo such reactions under appropriate conditions.
Formation of Perovskites: It is used as a precursor in the formation of Ruddlesden–Popper halide perovskites, which involves the reaction with methylammonium iodide to form layered perovskite structures
Wissenschaftliche Forschungsanwendungen
Dodecylammonium iodide has several scientific research applications:
Solar Cells: It is extensively used in the synthesis of perovskite-based solar cells, contributing to the optimization of their optoelectronic properties
Optoelectronic Devices: The compound is also employed in the development of various optoelectronic devices due to its ability to form high-quality perovskite films.
Wirkmechanismus
The primary mechanism by which dodecylammonium iodide exerts its effects is through its role as a precursor in the formation of perovskite structures. The dodecylammonium cation acts as a spacer between layers of lead iodide octahedra, resulting in a quasi-2D structure with enhanced stability and optoelectronic properties . This structure allows for efficient exciton confinement and improved charge carrier dynamics, which are crucial for the performance of perovskite-based devices .
Vergleich Mit ähnlichen Verbindungen
Dodecylammonium iodide can be compared with other similar compounds such as:
Methylammonium iodide: Another common precursor in perovskite synthesis, but with different structural and electronic properties.
Butylammonium iodide: Similar in function but with a shorter alkyl chain, affecting the spacing and properties of the resulting perovskite layers.
Phenethylammonium iodide: Used in perovskite synthesis with different optoelectronic characteristics due to its aromatic structure.
This compound is unique due to its long alkyl chain, which provides greater hydrophobicity and stability to the perovskite structures, making it particularly suitable for applications requiring high stability and performance .
Eigenschaften
IUPAC Name |
dodecylazanium;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N.HI/c1-2-3-4-5-6-7-8-9-10-11-12-13;/h2-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWSKGXEHZHFJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[NH3+].[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















